ICI 174,864
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Overview
Description
ICI 174,864 is a selective δ opioid receptor antagonist. It is known for its high specificity and potency in binding to δ opioid receptors, which are involved in modulating pain and other physiological functions . The compound has been widely used in scientific research to study the role of δ opioid receptors in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
ICI 174,864 is synthesized through a series of peptide coupling reactions. The compound’s sequence is {N,N-diallyl}-Tyr-{Aib}-Phe-Leu, where Tyr is tyrosine, Aib is α-aminoisobutyric acid, Phe is phenylalanine, and Leu is leucine . The synthesis involves the following steps:
Peptide Coupling: The amino acids are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
N,N-Diallylation: The tyrosine residue is modified with N,N-diallyl groups to enhance its binding affinity to δ opioid receptors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
ICI 174,864 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its binding properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.
Major Products
The major products formed from these reactions include modified derivatives of this compound with altered binding affinities and biological activities .
Scientific Research Applications
ICI 174,864 has numerous applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of δ opioid receptor antagonists.
Industry: The compound is used in the development of new pharmaceuticals targeting δ opioid receptors.
Mechanism of Action
ICI 174,864 exerts its effects by selectively binding to δ opioid receptors, blocking their activation by endogenous ligands. This antagonistic action prevents the downstream signaling pathways associated with δ opioid receptor activation, leading to altered pain perception and other physiological effects . The compound’s mechanism involves both peripheral and central pathways, including the activation of the sympathetic system .
Comparison with Similar Compounds
Similar Compounds
Naloxone: A non-selective opioid receptor antagonist that can reverse the effects of μ, δ, and κ opioid receptor agonists.
Naltrexone: Another non-selective opioid receptor antagonist with similar properties to naloxone.
[D-Ala2, MePhe4, Gly-Ol5]enkephalin: A selective μ opioid receptor agonist.
Uniqueness of ICI 174,864
This compound is unique due to its high selectivity and potency for δ opioid receptors. Unlike non-selective antagonists like naloxone and naltrexone, this compound specifically targets δ opioid receptors, making it a valuable tool for studying the specific roles of these receptors in various biological processes .
Properties
CAS No. |
92535-15-4 |
---|---|
Molecular Formula |
C38H53N5O7 |
Molecular Weight |
691.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1 |
InChI Key |
XUWLAGNFLUARAN-CHQNGUEUSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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